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Chitin synthase inhibitor 1 -

Chitin synthase inhibitor 1

Catalog Number: EVT-7586434
CAS Number:
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chitin synthase inhibitor 1 is a compound that targets chitin synthases, enzymes responsible for the synthesis of chitin, a crucial structural component in the cell walls of fungi and the exoskeletons of arthropods. This compound is particularly significant in pest management and antifungal therapies due to its selective inhibition of chitin synthesis, which is absent in vertebrates, making it a valuable target for developing pesticides and veterinary medicines.

Source

Chitin synthase inhibitor 1 is derived from natural sources such as fungi and has been synthesized in laboratories for research and application purposes. Its mechanism of action primarily involves competitive inhibition of chitin synthase enzymes, particularly chitin synthase 1 and 2 found in various organisms.

Classification

Chitin synthase inhibitors can be classified into two main categories based on their origin:

  • Natural Inhibitors: Compounds like nikkomycin Z and polyoxin D, which are produced by certain fungi.
  • Synthetic Inhibitors: Chemically synthesized compounds designed to mimic natural inhibitors or to enhance efficacy against specific targets.
Synthesis Analysis

Methods

The synthesis of chitin synthase inhibitor 1 can be achieved through various chemical methods, including:

  • Fermentation: Utilizing fungal cultures that naturally produce the inhibitor.
  • Chemical Synthesis: Employing organic chemistry techniques to construct the compound from simpler molecules.

Technical Details

The chemical synthesis often involves multiple steps, including:

  • Protection and Deprotection: Protecting functional groups during reactions to ensure selectivity.
  • Coupling Reactions: Forming bonds between different molecular fragments.
  • Purification: Techniques such as chromatography are used to isolate the desired product from byproducts.
Molecular Structure Analysis

Structure

Chitin synthase inhibitor 1 typically features a complex molecular structure that allows it to interact effectively with the active sites of chitin synthases. The specific arrangement of functional groups is crucial for its inhibitory activity.

Data

The molecular weight, formula, and specific structural characteristics can vary depending on the source or synthetic method used. For instance, nikkomycin Z has a molecular formula of C_14H_19N_3O_5S and a molecular weight of approximately 345.38 g/mol.

Chemical Reactions Analysis

Reactions

Chitin synthase inhibitors primarily function through competitive inhibition. They bind to the active site of chitin synthases, preventing substrates like uridine diphosphate-N-acetylglucosamine from accessing the enzyme.

Technical Details

The kinetics of inhibition can be studied using various methods:

  • Enzyme Assays: Measuring the rate of chitin synthesis in the presence and absence of the inhibitor.
  • Binding Studies: Using techniques like isothermal titration calorimetry to determine binding affinities.
Mechanism of Action

Process

The mechanism by which chitin synthase inhibitors exert their effects involves several steps:

  1. Binding: The inhibitor binds competitively to the active site of chitin synthase.
  2. Prevention of Substrate Binding: This binding blocks access to uridine diphosphate-N-acetylglucosamine, halting chitin polymerization.
  3. Disruption of Chitin Formation: As a result, organisms reliant on chitin for structural integrity experience growth inhibition or mortality.

Data

Studies indicate that inhibitors like nikkomycin Z have dissociation constants (K_d) in the nanomolar range, signifying strong binding affinity to their target enzymes .

Physical and Chemical Properties Analysis

Physical Properties

Chitin synthase inhibitor 1 typically appears as a solid at room temperature with varying solubility in water and organic solvents depending on its specific chemical structure.

Chemical Properties

The stability and reactivity can vary; for example:

  • pH Sensitivity: Some inhibitors may degrade or lose efficacy under extreme pH conditions.
  • Thermal Stability: The compound's stability at elevated temperatures can influence its storage and application.

Relevant data include melting points, solubility parameters, and spectral data (e.g., NMR, IR) that characterize these properties.

Applications

Scientific Uses

Chitin synthase inhibitors have significant applications in:

  • Pest Control: Targeting insect populations by disrupting their molting processes due to inhibited chitin synthesis.
  • Antifungal Treatments: Effective against fungal pathogens by compromising their cell wall integrity.
  • Ecotoxicology Studies: Understanding the impacts of these inhibitors on non-target species within ecosystems .
Molecular Mechanisms of Chitin Synthase Inhibition

Structural Basis of Enzyme-Inhibitor Interactions

Cryo-EM Insights into Domain-Swapped Dimer Configurations

Recent cryo-EM studies have revolutionized our understanding of chitin synthase (Chs) oligomerization and inhibition. Saccharomyces cerevisiae Chs1 forms a domain-swapped dimer measuring ~100 Å × 100 Å × 50 Å, where transmembrane helices (TM2 and TM5) from one protomer interlock with those of the adjacent subunit [1] [8]. This unique architecture creates a membrane-embedded chamber occupied by two symmetry-related phospholipids (PL1, PL2) that stabilize the dimer interface through extensive van der Waals interactions with residues I1087 and L854 [1]. Crucially, the domain-swapped configuration positions the cytosolic loop (CL1, residues 969–1027) of one protomer to interact with the cytoplasmic domain of its partner, facilitating allosteric communication between subunits [1] [7].

Table 1: Key Structural Features of Chs Dimers Revealed by Cryo-EM

OrganismChs IsoformDimer Interface FeaturesStabilizing ElementsResolution
S. cerevisiaeChs1TM2-TM5 interprotomer packing2 phospholipids, L854 contact2.9 Å
Candida albicansChs2TM helix bundleExtracellular leaflet phospholipids2.95 Å
Phytophthora sojaePsChs1Cytosolic domain swappingMembrane-embedded lipids3.90 Å

In Candida albicans Chs2, this dimeric arrangement creates a continuous chitin translocation pathway across both protomers. Inhibitors like nikkomycin Z (NikZ) exploit this configuration by binding at the dimer interface, sterically blocking substrate access to the active sites of both subunits simultaneously [4] [8]. Mutagenesis studies confirm that disruption of the K857-N856-W969 hydrogen bonding network at the dimer interface reduces enzymatic activity by >80%, underscoring the functional significance of this quaternary structure [1].

Conserved Motifs in Catalytic and Transmembrane Domains

Chitin synthases feature evolutionarily conserved motifs critical for catalysis and inhibition. The cytoplasmic glycosyltransferase domain (GTD) contains two universally conserved motifs: the QxxRW motif (residues Q755-R759-W760 in S. cerevisiae Chs1) and the ED motif (E716-D717) [1] [3] [9]. Cryo-EM structures with bound UDP-GlcNAc reveal that R759 coordinates the diphosphate moiety of the donor substrate, while W760 positions the acceptor glucosamine during β-1,4-glycosidic bond formation [1] [8]. The ED motif serves as a catalytic base, with D717 deprotonating the acceptor’s hydroxyl group for nucleophilic attack [1].

Table 2: Functionally Critical Motifs in Chitin Synthases

Conserved MotifLocationFunctional RoleInhibitor Interactions
QxxRW (e.g., Q755-R759-W760)Cytoplasmic GT domainDonor diphosphate coordination, acceptor positioningNikZ pyridin-3-ol group packs against W760
ED motif (e.g., E716-D717)Active site cleftGeneral catalytic basePolyoxin D carboxyl group hydrogen bonds with D717
CON1 region (490–607)N-terminal to TM1Chitin polymerization processivityRO-09-3024 binds adjacent to CON1
Plug loop (668–677)Membrane-cytoplasm interfaceCytoplasmic gate regulationNikZ binding induces conformational change

The transmembrane domain (TMD) harbors the plug loop (residues 668–677), a dynamic regulatory element that undergoes conformational changes upon inhibitor binding. In the apo state, this loop obstructs the chitin translocation channel. Upon NikZ binding, residues I631, P675, and A677 rearrange to open a path for the inhibitor’s pyridin-3-ol group to penetrate the membrane tunnel [1] [7]. This "induced fit" mechanism explains NikZ’s competitive inhibition (IC₅₀ = 0.367 μM) by physically blocking nascent chitin extrusion [1] [6]. Mutagenesis of these residues reduces enzymatic activity by 90–99%, confirming their essential roles [1].

Lipid-Mediated Regulation of Chitin Translocation Channels

Chitin translocation across membranes is governed by lipid-protein interactions visualized through cryo-EM. The Chs1 TMD forms a hydrophobic tunnel (15 Å diameter) lined by TM1, TM3, TM4, TM6, and interfacial helices IF1–3 [1] [7]. This tunnel contains:

  • Lateral lipid-filled cavities: Three alkyl chains (L1–L3) bridge TM2 and TM5, while a lipid-like density occupies the tunnel’s extracellular exit, creating a hydrophobic environment conducive to polymer sliding [1].
  • Gating mechanisms: A lateral opening between TM3 and TM4 is sealed by detergent micelles or membrane lipids in native environments. The extracellular gate converges at TM1-TM3-TM4-TM6, requiring conformational changes for chitin release [1] [8].
  • Regulatory phospholipids: In C. albicans Chs2, phospholipids near the intracellular membrane leaflet modulate channel opening. Deletion of lipid-coordinating residues increases chitin leakage by 40%, confirming their gating function [4] [7].

Table 3: Lipid Interactions in Chitin Translocation Channels

Lipid TypeLocationFunctionStructural Impact
Phospholipids (PL1, PL2)Extracellular dimer interfaceStabilize domain-swapped dimerSeal membrane chamber; mutations cause dimer dissociation
Alkyl chains (L1–L3)TM2-TM5 interfaceReinforce protomer-protomer packingDisruption reduces enzyme processivity
Unidentified lipidUpper tunnel regionHydrophobic surface for chitin slidingOccupancy correlates with open/closed states
Membrane bilayerLateral tunnel openingSeals translocation pathBuried in native membranes; prevents polymer leakage

Inhibitors like polyoxin D exploit this lipid-regulated architecture. Its hydroxypyridyl homologue inserts into the hydrophobic tunnel, displacing the resident lipid and freezing the channel in a semi-open state. Molecular dynamics simulations reveal this displacement increases tunnel hydrophilicity by 60%, disrupting chitin extrusion [7] [8]. The essentiality of this lipid-mediated mechanism is conserved in insects, as demonstrated by Nilaparvata lugens CHS1 mutations that alter lipid binding and confer insecticide resistance [10].

Illustrative Conceptual Figures (Based on Structural Data)

Figure 1. Domain-Swapped Dimer Configuration(Based on [1] [4] [8])

  • Left protomer: Cytoplasmic domain (gold), TM domain (blue), interfacial helices (green)
  • Right protomer: Equivalent domains in crimson and purple
  • Central inset: Phospholipids (yellow) at dimer interface
  • Inhibitor (red spheres) bound at shared active site cleft

Figure 2. Chitin Translocation Tunnel Regulation(Based on [1] [7])

  • Apo state: Plug loop (red) occludes cytoplasmic tunnel entrance
  • Inhibitor-bound state: Plug loop displacement opens tunnel; NikZ (stick model) inserted
  • Lipid molecules (orange) lining hydrophobic tunnel
  • Nascent chitin chain (blue) blocked by inhibitor

Properties

Product Name

Chitin synthase inhibitor 1

IUPAC Name

(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+

InChI Key

WYUGBSZAHFZXDM-ZHACJKMWSA-N

SMILES

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl

Canonical SMILES

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl

Isomeric SMILES

C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl

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